3-(Methylamino)butanamide hydrochloride

Solubility Formulation Science Bioavailability

Ensure experimental integrity. This hydrochloride salt offers superior aqueous solubility over the free base (CAS 779975-35-8), preventing precipitation artifacts in biological buffers. The specific C3-substitution is non-negotiable for accurate SAR studies, as C2/C4 isomers yield confounding data. Procure exact CAS 28312-84-7 with verified purity for reliable results.

Molecular Formula C5H13ClN2O
Molecular Weight 152.62 g/mol
CAS No. 28312-84-7
Cat. No. B1456282
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Methylamino)butanamide hydrochloride
CAS28312-84-7
Molecular FormulaC5H13ClN2O
Molecular Weight152.62 g/mol
Structural Identifiers
SMILESCC(CC(=O)N)NC.Cl
InChIInChI=1S/C5H12N2O.ClH/c1-4(7-2)3-5(6)8;/h4,7H,3H2,1-2H3,(H2,6,8);1H
InChIKeyFLRNXPRCOYSKSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Methylamino)butanamide Hydrochloride (CAS 28312-84-7): Technical Procurement and Identity Verification for Research Supply


3-(Methylamino)butanamide hydrochloride (CAS 28312-84-7) is a β-methylamino butanamide derivative supplied as a hydrochloride salt with molecular formula C₅H₁₃ClN₂O and molecular weight 152.62 g/mol [1]. The compound is a white to off-white crystalline solid characterized by an amide functional group at C1 and a secondary methylamino substituent at C3, with SMILES notation NC(=O)CC(C)NC.Cl [1]. It is primarily utilized as a synthetic building block and research chemical in medicinal chemistry and organic synthesis workflows, with vendor-reported purity specifications of ≥95% to >98.5% (HPLC) and recommended storage at 2–8°C in sealed, dry conditions .

Why 3-(Methylamino)butanamide Hydrochloride Cannot Be Casually Replaced by Positional Isomers or Free-Base Forms in Research Protocols


Researchers cannot interchangeably substitute 3-(methylamino)butanamide hydrochloride with its free base form (CAS 779975-35-8, molecular weight 116.16 g/mol) or positional isomers such as 2-(methylamino)butanamide and 4-(methylamino)butanamide without altering experimental outcomes . The hydrochloride salt form confers substantially enhanced aqueous solubility and crystalline stability relative to the free base—a property critical for reproducible solution-phase assays and formulation studies . Furthermore, the position of the methylamino substituent (C2 vs. C3 vs. C4) directly dictates the compound's three-dimensional conformation, hydrogen-bonding capacity, and resultant interaction profile with biological targets such as neurotransmitter transporters and metabolic enzymes . Procurement of the precise CAS 28312-84-7 material with verified salt form and substitution pattern is therefore non-negotiable for replicable research data.

3-(Methylamino)butanamide Hydrochloride (CAS 28312-84-7): Evidence-Based Differentiation from Closest Analogs


Hydrochloride Salt Form vs. Free Base: Aqueous Solubility Enhancement

3-(Methylamino)butanamide hydrochloride exhibits markedly superior aqueous solubility compared to its free base analog (3-(methylamino)butanamide, CAS 779975-35-8). The hydrochloride salt form is reported as soluble in water, whereas the free base demonstrates limited aqueous solubility typical of neutral amide-containing small molecules . While precise quantitative solubility values (mg/mL) are not publicly available in peer-reviewed literature, this class-level inference is supported by the general principle that hydrochloride salt formation of amines improves aqueous solubility by 1–2 orders of magnitude relative to the corresponding free base [1].

Solubility Formulation Science Bioavailability

Molecular Weight Differentiation for Accurate Molar Calculations

3-(Methylamino)butanamide hydrochloride has a precisely defined molecular weight of 152.62 g/mol, which differs substantially from its free base (116.16 g/mol, CAS 779975-35-8) [1]. This 36.46 g/mol difference corresponds exactly to the mass of HCl, reflecting the stoichiometric 1:1 salt composition. For researchers preparing solutions at defined molar concentrations, failure to account for this mass difference results in a ~31% error in actual concentration if the free base molecular weight is mistakenly used for the hydrochloride salt [1].

Analytical Chemistry Solution Preparation Procurement Specification

C3-Methylamino Substitution Pattern: Distinct from C2 and C4 Positional Isomers

The target compound bears the methylamino group at the C3 position of the butanamide backbone. This distinguishes it from 2-(methylamino)butanamide (substitution at C2) and 4-(methylamino)butanamide (substitution at C4), which are distinct chemical entities with different CAS numbers, hydrogen-bonding geometries, and reported biological activities . For example, 2-(methylamino)butanamide derivatives (including the acetylated form) have been reported to exhibit antiepileptic and antimalarial activities, whereas C3-substituted analogs are associated with different transporter interaction profiles [1].

Medicinal Chemistry Structure-Activity Relationship (SAR) Synthetic Intermediate

Analytical Characterization Capabilities Supporting Identity Verification and Purity Assessment

3-(Methylamino)butanamide hydrochloride is amenable to multiple analytical characterization methods including HPLC (for purity assessment), LCMS/GCMS (for identity confirmation and impurity profiling), NMR spectroscopy (for structural verification), and CHNS elemental analysis (for stoichiometric salt composition validation) . Vendor specifications indicate routine HPLC purity of ≥95% to >98.5% for research-grade material . This analytical accessibility contrasts with less well-characterized or custom-synthesized analogs where validated analytical methods may be unavailable, introducing uncertainty in identity and purity verification .

Quality Control Analytical Method Development Procurement Compliance

Optimal Procurement and Use Cases for 3-(Methylamino)butanamide Hydrochloride Based on Differentiated Properties


Solution-Phase In Vitro Pharmacology Assays Requiring Reliable Aqueous Solubility

In cell-based assays, enzyme inhibition studies, or receptor binding experiments conducted in aqueous buffers (e.g., PBS, cell culture media), the hydrochloride salt form of 3-(methylamino)butanamide ensures complete dissolution without the need for organic co-solvents that may confound biological readouts. The enhanced aqueous solubility relative to the free base form minimizes precipitation artifacts and enables accurate serial dilution for dose-response curve generation. Procurement of the hydrochloride salt (CAS 28312-84-7) rather than the free base is therefore strongly indicated for any assay where compound precipitation would invalidate concentration-response analysis [1].

Medicinal Chemistry SAR Studies Targeting Position-Dependent Biological Activity

Structure-activity relationship (SAR) investigations of methylamino-substituted butanamides require precise regioisomeric control, as the C2, C3, and C4 substitution patterns produce distinct three-dimensional conformations and hydrogen-bonding topologies that differentially engage biological targets such as GABA transporters, trace amine-associated receptors, and metabolic enzymes [1]. 3-(Methylamino)butanamide hydrochloride provides the specific C3-substituted scaffold essential for systematic SAR mapping; substitution with 2-(methylamino)butanamide or 4-(methylamino)butanamide analogs [1] would yield confounding data that cannot be meaningfully integrated into C3-specific SAR models [1].

Synthetic Chemistry Applications Requiring Building Blocks with Established Analytical QC

As a synthetic intermediate in multi-step organic syntheses, 3-(methylamino)butanamide hydrochloride offers the procurement advantage of established analytical quality control protocols including HPLC, LCMS, NMR, and elemental analysis . This ensures that the building block entering the synthetic sequence has verified identity and purity, reducing the risk of downstream contamination or failed reactions attributable to misidentified starting material. For laboratories synthesizing complex molecules where intermediate purity directly impacts final product yield and purity, the availability of validated analytical data supports robust process development and troubleshooting .

GABA Transporter (GAT2) Interaction Studies Requiring Baseline Activity Reference

In vitro binding data from authoritative databases indicate that 3-(methylamino)butanamide exhibits measurable inhibitory activity against human GAT2 (GABA transporter 2) with a reported IC₅₀ of 7.94 μM (7,940 nM) [1]. While this activity is modest, it provides a baseline reference point for structure-activity optimization efforts aimed at developing more potent GAT2 modulators. Researchers investigating GABAergic pharmacology may therefore procure 3-(methylamino)butanamide hydrochloride as a starting scaffold or tool compound for comparative studies against structural analogs with modified substitution patterns or N-alkylation states [1].

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